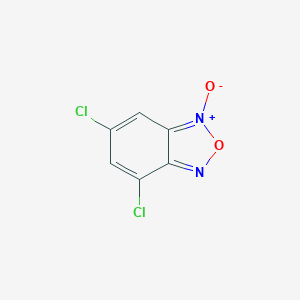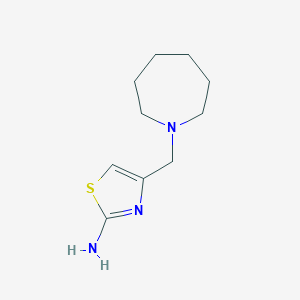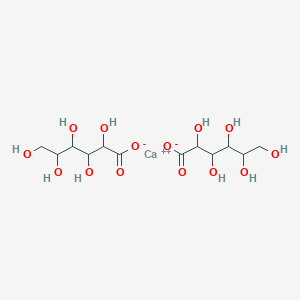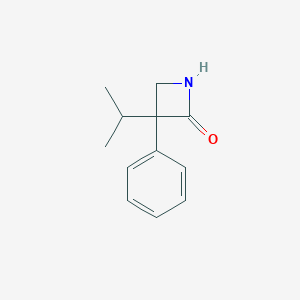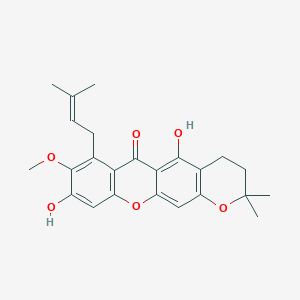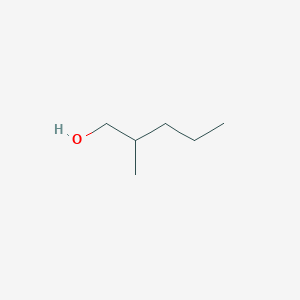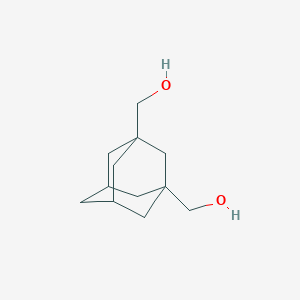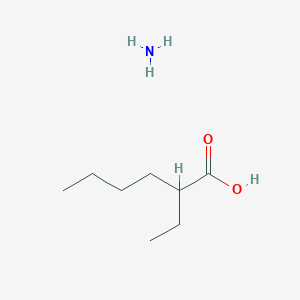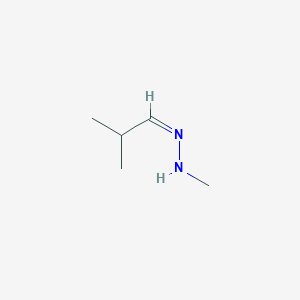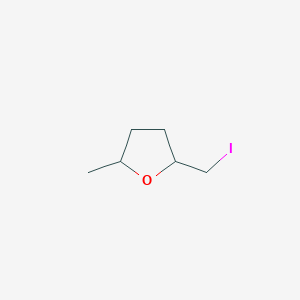![molecular formula C16H16N2 B095989 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole CAS No. 16571-53-2](/img/structure/B95989.png)
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole, also known as melatonin agonist 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole acts as a 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist. It binds to the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors in the brain and modulates the release of neurotransmitters, such as dopamine and serotonin. This results in the regulation of various physiological processes, including circadian rhythm, sleep-wake cycle, and immune function.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, regulate immune function, and improve cognitive function. It has also been shown to have a role in the regulation of circadian rhythm and sleep-wake cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has several advantages for lab experiments. It is a potent and selective 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist, which allows for the specific targeting of the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors. It also has good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations is the lack of standardized protocols for its use in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole. One of the areas of interest is its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its role in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Further studies are also needed to optimize the synthesis methods and develop standardized protocols for its use in lab experiments.
In conclusion, 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole is a promising chemical compound that has potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential in the treatment of various diseases and to optimize its use in lab experiments.
Métodos De Síntesis
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole can be synthesized using various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. This reaction results in the formation of an iminium ion, which undergoes cyclization to form the indole ring. The addition of a pyridine group to the indole ring is achieved through a subsequent Friedländer reaction.
Aplicaciones Científicas De Investigación
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been shown to have potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
16571-53-2 |
|---|---|
Nombre del producto |
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole |
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1-methyl-3-(2-pyridin-4-ylethyl)indole |
InChI |
InChI=1S/C16H16N2/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13/h2-5,8-12H,6-7H2,1H3 |
Clave InChI |
KBVLDCQJRKDAMF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
Otros números CAS |
16571-53-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



